![molecular formula C15H19NO3 B12544251 N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide CAS No. 144280-15-9](/img/structure/B12544251.png)
N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide is an organic compound characterized by the presence of an oxirane ring, a phenyl group, and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide typically involves the following steps:
Formation of the oxirane ring: This can be achieved through the epoxidation of an appropriate alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Attachment of the oxirane ring to the phenyl group: This step involves the reaction of the oxirane ring with a phenyl derivative, often facilitated by a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Formation of the amide bond: The final step involves the reaction of the intermediate product with an appropriate amine or amide precursor under conditions that promote amide bond formation, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The amide group can be reduced to form amines or other reduced derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the amide group yields amines.
Aplicaciones Científicas De Investigación
N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The amide group may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide can be compared with other similar compounds, such as:
N,N-Diglycidyl-4-glycidyloxyaniline: Similar in having an oxirane ring and phenyl group but differs in the presence of multiple oxirane rings.
Bisphenol F diglycidyl ether: Contains oxirane rings and phenyl groups but has a different overall structure and functional groups.
Propiedades
Número CAS |
144280-15-9 |
|---|---|
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
N-[[2,3-dimethyl-4-(oxiran-2-ylmethoxy)phenyl]methyl]prop-2-enamide |
InChI |
InChI=1S/C15H19NO3/c1-4-15(17)16-7-12-5-6-14(11(3)10(12)2)19-9-13-8-18-13/h4-6,13H,1,7-9H2,2-3H3,(H,16,17) |
Clave InChI |
CFXZQHZTLULYOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C)OCC2CO2)CNC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



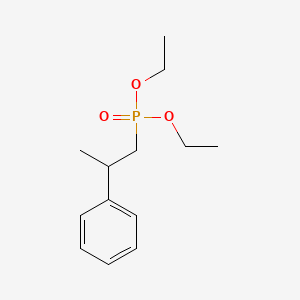


![Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B12544199.png)
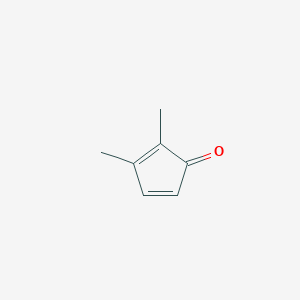
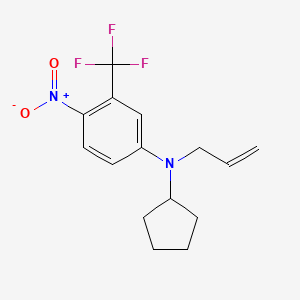
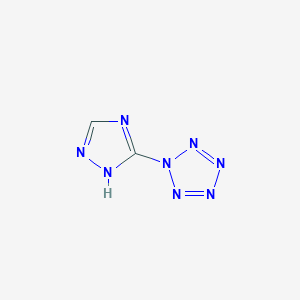

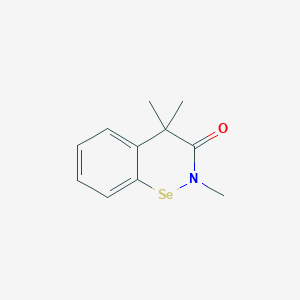
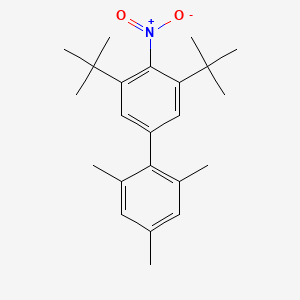

![Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl-](/img/structure/B12544235.png)
![Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]-](/img/structure/B12544236.png)
